Gibberellin A20
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFPYCSNYOFUCH-KQBHUUJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19143-87-4 | |
| Record name | Gibberellin A20 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19143-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Metabolic Pathways of Gibberellin A20
Downstream Metabolism and Bioactive Gibberellin Synthesis
Conversion of Gibberellin A20 to Gibberellin A1 via 3β-Hydroxylation
The conversion of this compound to the biologically active Gibberellin A1 (GA1) is a critical activation step in the gibberellin biosynthesis pathway. This reaction involves the 3β-hydroxylation of the GA20 molecule.
The enzyme responsible for this conversion is Gibberellin 3-oxidase (GA3ox) , also known as gibberellin 3β-hydroxylase. nih.govwikipedia.org This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. frontiersin.orgresearchgate.net The reaction requires specific cofactors for its activity, including ferrous iron (Fe²⁺), molecular oxygen (O₂), and 2-oxoglutarate, with ascorbate (B8700270) acting as a stimulant. nih.govnih.gov The systematic name for this enzyme class is (gibberellin-20), 2-oxoglutarate: oxygen oxidoreductase (3β-hydroxylating). wikipedia.org
Studies in various plant species have elucidated this metabolic step. In cell-free systems from immature seeds of Phaseolus vulgaris (common bean), the soluble fraction efficiently converts GA20 to GA1. nih.govresearchgate.net Research on tall and dwarf mutants of Oryza sativa (rice) and Arabidopsis thaliana has demonstrated that tall varieties effectively metabolize GA20 to GA1, while certain dwarf mutants exhibit a block in this conversion, highlighting its importance for stem elongation. nih.gov In pea (Pisum sativum), the gene Le encodes the GA 3-oxidase that catalyzes this reaction. nih.gov Furthermore, light can regulate this conversion, as studies with pea have shown that the 3β-hydroxylation of GA20 is inhibited by red light, a phytochrome-mediated response. nih.gov
Table 1: Key Factors in the Conversion of this compound to Gibberellin A1
| Factor | Description |
| Substrate | This compound (GA20) |
| Product | Gibberellin A1 (GA1) |
| Enzyme | Gibberellin 3-oxidase (GA3ox) / Gibberellin 3β-hydroxylase |
| Enzyme Class | 2-oxoglutarate-dependent dioxygenase (2-ODD) |
| Cofactors | Fe²⁺, O₂, 2-oxoglutarate, Ascorbate (stimulant) |
| Reaction Type | 3β-Hydroxylation |
Conversion of this compound to Gibberellin A3
The biosynthesis of Gibberellin A3 (GA3), another biologically active gibberellin, from this compound is an indirect process that proceeds through an intermediate. Research conducted on seedlings of Zea mays (maize) has conclusively shown that GA20 is first converted to Gibberellin A5 (GA5). nih.goviaea.org Subsequently, GA5 is metabolized to GA3. nih.goviaea.org
This established pathway demonstrates two distinct branches from GA20 in maize shoots: one leading to GA1 and another leading to GA3 via GA5. nih.goviaea.org Feeding experiments using labeled GA20 confirmed the production of labeled GA5 and subsequently labeled GA3. nih.gov Conversely, the experiments showed no evidence for the conversion of GA5 to GA1, indicating that these are separate metabolic routes. nih.goviaea.org Therefore, the biogenesis of GA3 from GA20 is a two-step process with GA5 as an essential intermediate.
Conversion of this compound to Gibberellin A5 and Gibberellin A6
This compound can be directly metabolized into other gibberellins (B7789140), including Gibberellin A5 (GA5) and Gibberellin A6 (GA6).
The conversion of GA20 to GA5 involves a 2,3-dehydrogenation reaction, which creates a double bond in the A-ring of the gibberellin structure. researchgate.netnih.gov This reaction has been demonstrated in cell-free systems prepared from the cotyledons of immature seeds of Phaseolus vulgaris. nih.govresearchgate.netnih.gov The enzyme catalyzing this step, like the one for 3β-hydroxylation, is a soluble oxidase that requires oxygen, Fe²⁺, and 2-oxoglutarate. nih.gov Studies have shown that GA1 is not formed from GA20 via GA5, confirming a direct conversion pathway from GA20 to GA5. nih.gov
The formation of Gibberellin A6 from GA20 has also been observed in cell-free systems from Phaseolus vulgaris. researchgate.net This conversion involves the 2,3-epoxidation of GA20. researchgate.net
Table 2: Direct Metabolic Conversions of this compound
| Product | Reaction Type | Plant System Studied |
| Gibberellin A5 (GA5) | 2,3-Dehydrogenation | Phaseolus vulgaris |
| Gibberellin A6 (GA6) | 2,3-Epoxidation | Phaseolus vulgaris |
Inactivation and Catabolism of this compound
To maintain appropriate levels of bioactive gibberellins, plants must not only synthesize them but also deactivate them. This compound is a key substrate for an important inactivation pathway.
The primary route for the inactivation of GA20 is its conversion to Gibberellin A29 (GA29) through 2β-hydroxylation. nih.govnih.gov This reaction is catalyzed by the enzyme Gibberellin 2-oxidase (GA2ox) , which is also a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) family. researchgate.netnih.gov GA29 is biologically inactive.
This inactivation pathway often runs in parallel and competes with the activation pathway that converts GA20 to the bioactive GA1. The balance between the activities of GA 3-oxidase (producing GA1) and GA 2-oxidase (producing GA29) is a critical point of regulation for gibberellin homeostasis. nih.gov For instance, in decapitated tobacco plants, the conversion of GA20 to GA29 is promoted, while the application of the plant hormone auxin counteracts this effect, demonstrating hormonal cross-talk in regulating GA metabolism. nih.gov Further catabolism can occur, as seen in the conversion of GA29 to GA29-catabolite in tobacco. nih.gov
Table 3: Inactivation Pathway of this compound
| Product | Enzyme | Reaction Type |
| Gibberellin A29 (GA29) | Gibberellin 2-oxidase (GA2ox) | 2β-Hydroxylation |
Physiological Roles of Gibberellin A20 in Plant Development
Stem Elongation and Shoot Growth Regulation
Research across various plant species has demonstrated that the level of GA20-oxidase (GA20ox), the enzyme that produces GA20 from its precursor GA19, directly correlates with plant stature. nih.govresearchgate.net Overexpression of GA20ox genes leads to increased levels of GAs and a taller phenotype, while mutations that disrupt these genes result in dwarfism.
For example, studies in the model legume Medicago truncatula identified the MAIN STEM DWARF1 (MSD1) gene, which encodes a GA 20-oxidase. nih.gov Loss-of-function mutants for this gene (msd1) exhibit severely reduced main stem height due to a decrease in both cell elongation and proliferation. nih.gov Similarly, overexpression of a GA20-oxidase gene in maize (Zea mays) resulted in plants that were, on average, 37% taller at maturity than control plants. researchgate.net In the long-day plant Agrostemma githago, application of GA20 stimulated stem elongation in plants grown under non-inductive short days, mimicking the effect of a transfer to inductive long days. nih.gov
Table 1: Impact of GA20 Pathway Modulation on Stem Height in Various Plant Species
| Plant Species | Genetic Modification/Treatment | Key Gene/Enzyme | Observed Effect on Stem/Shoot Growth | Reference |
|---|---|---|---|---|
| Pea (Pisum sativum) | lele genotype (dwarf) | GA 3β-hydroxylase | Reduced conversion of GA20 to GA1, resulting in dwarfism. Responds poorly to GA20 application in red light. | nih.gov |
| Maize (Zea mays) | Overexpression of GA20-OX1 | GA 20-oxidase | Plants were 37-45% taller than non-transgenic controls. | researchgate.net |
| Medicago truncatula | msd1 mutant | GA 20-oxidase (MSD1) | Severely reduced main stem height; normal lateral branch elongation. | nih.gov |
| Spinach (Spinacia oleracea) | Transfer from short-day to long-day conditions | GA 20-oxidase / GA 3-oxidase | Large increases in endogenous GA20 and GA1 levels, correlating with stem elongation (bolting). | researchgate.net |
| Agrostemma githago | Application of GA20 under short days | N/A (exogenous application) | Stimulated stem elongation, mimicking the effect of long-day exposure. | nih.gov |
Seed Germination and Dormancy Breaking
Gibberellins (B7789140) are essential for breaking seed dormancy and promoting germination in many plant species. libretexts.orgyoutube.com They stimulate the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm or cotyledons, providing nourishment for the growing embryo. youtube.com The biosynthesis of active GAs is a prerequisite for this process to occur.
During the germination of pea seeds, GA biosynthesis follows the early 13-hydroxylation pathway, where GA20 is a key intermediate. nih.gov Studies have shown that as seeds imbibe water, the levels of GA20 in the cotyledons decrease, while there is a corresponding increase in the level of the active form, GA1, and the transcript abundance of the PsGA3ox1 gene (GA 3-oxidase). nih.gov This indicates that the conversion of stored or newly synthesized GA20 into GA1 is a critical step for germination and early seedling growth. nih.gov This process is also regulated by the presence of the embryonic axis, which signals the cotyledons to proceed with GA1 synthesis. nih.gov
Leaf Expansion and Development
Gibberellins play a significant role in regulating leaf expansion by promoting both cell division and cell elongation in developing leaves. nih.govnih.gov Plants deficient in GAs often exhibit smaller leaves in addition to reduced stem height. researchgate.net The role of GA20 in this process is again linked to its status as the immediate precursor to active GAs. The regulation of GA20-oxidase and GA 3-oxidase gene expression is crucial for determining the final concentration of active GAs in leaf primordia, which in turn influences leaf size and shape. researchgate.net
Flowering Time and Floral Organ Development
The transition from vegetative to reproductive growth and the subsequent development of floral organs are complex processes influenced by GA signaling. nih.govresearchgate.net In some plants, like Arabidopsis, GAs are part of a major pathway that promotes flowering, especially under non-inductive conditions like short days. nih.govresearchgate.net GA signaling achieves this by activating floral integrator genes such as LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). researchgate.netmdpi.com
Beyond floral induction, GAs are essential for the proper growth and development of floral organs. nih.govnih.gov In GA-deficient mutants of Arabidopsis, such as ga1-3, flowers show retarded growth of all organs, most notably the petals and stamens. nih.govresearchgate.net Stamen development is often completely aborted, leading to male sterility. nih.gov This phenotype can be attributed to a block in the GA pathway, where precursors like GA20 cannot be converted to their active forms. The DELLA proteins, which are repressors of GA signaling, accumulate in GA-deficient conditions and suppress the growth of these floral organs. nih.govnih.gov The application of active GA rescues these developmental defects, underscoring the hormone's critical role. researchgate.net Research indicates that GA promotes petal and stamen development by opposing the function of the DELLA proteins RGA and RGL2. nih.gov
Table 2: Role of the GA Pathway in Floral Development
| Plant Species | Condition/Mutation | Observed Effect on Floral Organs | Inferred Role of GA20 Pathway | Reference |
|---|---|---|---|---|
| Arabidopsis (A. thaliana) | GA-deficient mutant (ga1-3) | Retarded growth of petals and stamens; abortive stamen development leading to male sterility. | The pathway producing active GAs from precursors like GA20 is essential for normal floral organ elongation and function. | nih.govnih.gov |
| Arabidopsis (A. thaliana) | GA treatment of ga1-3 mutant | Up-regulation of floral homeotic genes AP3, PI, and AG. | GA signaling, dependent on GA20 conversion, activates key genes for organ identity and growth. | nih.gov |
| Chrysanthemum | Mutant with up-regulated GA20ox under long days | Induced flowering under non-inductive long-day conditions. | Increased production of GA20 and subsequent active GAs can overcome photoperiodic flowering restrictions. | mdpi.com |
| Citrus | GA treatment during floral induction | Inhibits flowering; reduces mRNA levels of floral identity genes FT and AP1. | In some species, high levels of GA (downstream of GA20) can inhibit, rather than promote, the floral transition. | nih.gov |
Fruit Set and Development
Gibberellins are crucial hormones for regulating fruit set (the initial development of the fruit after pollination) and subsequent fruit growth. frontiersin.orgnih.gov In many species, pollination and fertilization trigger a surge in GA biosynthesis within the ovary, which is necessary for the ovary to develop into a fruit. frontiersin.orgnih.gov The enzyme GA 20-oxidase, which synthesizes GA20, has been identified as a key player in this process.
In tomato (Solanum lycopersicum), unpollinated ovaries have limited ability to convert GA19 to GA20, suggesting that GA 20-oxidase activity is a limiting factor for fruit set. nih.gov Application of GA20 to unpollinated tomato ovaries was able to induce parthenocarpic (seedless) fruit growth, although it was less effective than the downstream products GA1 or GA3. nih.gov Research in pear (Pyrus bretschneideri) has provided further evidence for the importance of GA20-oxidase. frontiersin.org Overexpression of a pear GA20-oxidase gene (PbGA20ox2) in tomato plants not only caused them to grow taller but also enabled the production of parthenocarpic fruit from unpollinated flowers. frontiersin.org This was linked to an increased accumulation of GA4, an active GA derived from the same pathway as GA1. frontiersin.org These findings highlight that the regulated production of GA20 is a critical step for initiating and sustaining fruit development. frontiersin.orgnih.gov
Molecular Mechanisms of Gibberellin A20 Action
Gibberellin Receptor Binding and Activation
The signaling pathway is initiated when a bioactive gibberellin, often derived from GA20, binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). jst.go.jpoup.comumn.edu While GA20 itself is a precursor, its conversion to bioactive forms like GA1 and GA4 by the enzyme GA3-oxidase is a critical step for signaling activation. nih.govcapes.gov.br Studies have shown that GA4, for instance, has a high affinity for the GID1 receptor. nih.gov
The GID1 receptor is structurally similar to hormone-sensitive lipases and consists of a core domain that forms a binding pocket and a flexible N-terminal "lid". researchgate.netbiorxiv.orgnih.gov The binding of a bioactive GA molecule into this pocket induces a significant conformational change, causing the N-terminal lid to close over the GA molecule. jst.go.jpresearchgate.net This creates a new, stabilized surface on the GID1 receptor, which is now primed for interaction with its downstream targets, the DELLA proteins. jst.go.jpresearchgate.net The interaction between GA, GID1, and DELLA proteins is a cooperative process; the presence of a DELLA protein can, in turn, stabilize the binding of GA to the GID1 receptor. nih.gov In Arabidopsis, there are three GID1 homologs (GID1a, GID1b, and GID1c) which, despite having some functional redundancy, also exhibit distinct roles in processes like seed germination and fruit development. uniprot.org
DELLA Protein Regulation and Degradation Pathway
DELLA proteins are a family of nuclear-localized transcriptional regulators that act as master repressors of GA-mediated growth. umn.edubiorxiv.org In the absence of GA, DELLA proteins are stable and actively suppress growth. The primary mechanism of GA action is to relieve this repression by triggering the degradation of DELLA proteins. oup.combiorxiv.org
The GA-induced conformational change in the GID1 receptor promotes the formation of a stable ternary complex: GA-GID1-DELLA. jst.go.jpoup.com The formation of this complex is a critical step that marks the DELLA protein for destruction via the ubiquitin-proteasome system. oup.combiorxiv.org The GID1-bound DELLA protein is recognized by an F-box protein, which in Arabidopsis is named SLEEPY1 (SLY1) and in rice is GID2. biorxiv.orgnih.gov
This F-box protein is a substrate-recognition component of a larger E3 ubiquitin ligase complex known as SCFSLY1/GID2 (for SKP1-CULLIN-F-box). biorxiv.orgnih.govnih.gov The SCFSLY1/GID2 complex catalyzes the attachment of multiple ubiquitin molecules (polyubiquitination) to the DELLA protein. oup.combiorxiv.org This polyubiquitin (B1169507) tag serves as a signal for the 26S proteasome, a large protein complex that degrades tagged proteins into small peptides. oup.com Consequently, the DELLA repressor is eliminated, and the GA signal is propagated. oup.comnih.gov Structural studies of the complexes have shown that GID1 and the F-box protein SLY1 bind to non-overlapping surfaces on the DELLA protein, facilitating the stable assembly required for ubiquitination. biorxiv.orgdntb.gov.uacolab.ws
Modulation of Gene Expression by Gibberellin A20 Signaling
The degradation of DELLA proteins, initiated by the GA20-derived bioactive GA, directly impacts the transcriptional landscape of the cell. frontiersin.org By removing the DELLA repressors, the GA signaling pathway allows for the expression of a wide array of GA-responsive genes. umn.edufrontiersin.org Transcriptome profiling studies have identified hundreds of genes that are either up- or down-regulated following GA treatment. frontiersin.orgfrontiersin.org
A classic example of this regulation is the induction of the α-amylase gene in the aleurone layer of germinating cereal grains. youtube.com The removal of DELLA proteins allows transcription factors to activate the promoter of the α-amylase gene, leading to the synthesis of the enzyme, which breaks down starch reserves to fuel seedling growth. youtube.com Similarly, GA signaling promotes the expression of genes involved in cellulose (B213188) synthesis by degrading the DELLA protein SLR1 in rice, which in turn frees NAC transcription factors that are essential for secondary cell wall formation. nih.gov
The GA signaling pathway also includes feedback regulation loops. For instance, GA signaling can influence the expression of the GA biosynthesis genes themselves, such as GA20-oxidase and GA3-oxidase, creating a homeostatic mechanism to control the levels of bioactive GAs. plos.orgresearchgate.net
Regulation of Gibberellin A20 Homeostasis in Plants
Feedback and Feedforward Regulatory Loops
The concentration of gibberellins (B7789140) is tightly controlled within plant cells through both negative feedback and positive feedforward loops, which modulate the expression of genes involved in their biosynthesis and catabolism. This ensures that the levels of active GAs are maintained within an optimal range for regulating various developmental processes.
A primary mechanism for maintaining GA homeostasis is the negative feedback regulation of GA biosynthesis genes. High levels of bioactive GAs, such as GA1, lead to the downregulation of genes encoding key enzymes in the GA biosynthetic pathway. Specifically, the expression of genes for GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox) is repressed by elevated GA levels. nih.gov GA20ox is a critical enzyme that catalyzes several steps in the conversion of earlier precursors to GA20, while GA3ox is responsible for the final step in the synthesis of bioactive GAs from their immediate precursors. nih.gov This negative feedback loop ensures that when bioactive GAs are abundant, their production is curtailed, preventing excessive accumulation. This has been observed in various plant species, including pea and tobacco. nih.govnih.gov For instance, the application of exogenous GA1 to pea seedlings inhibits the light-induced accumulation of both GA20ox and GA3β-hydroxylase (a type of GA3ox) mRNA. nih.gov Similarly, in potato, GA 20-oxidase transcripts are strongly down-regulated by gibberellic acid. nih.gov This regulation is mediated by DELLA proteins, which are nuclear repressors of GA signaling. When GA levels are low, DELLA proteins accumulate and can promote the expression of GA biosynthesis genes. Conversely, when GA levels are high, DELLA proteins are degraded, leading to the repression of these same genes.
In addition to negative feedback on biosynthesis, a feedforward mechanism regulates GA catabolism. High concentrations of bioactive GAs can up-regulate the expression of genes encoding GA 2-oxidase (GA2ox) enzymes. nih.gov These enzymes are responsible for the deactivation of bioactive GAs and their precursors, including GA20, by converting them into inactive forms such as GA29 and GA8. nih.gov This positive feedforward loop serves to reduce the pool of active GAs when their levels become too high, thus contributing to the maintenance of homeostasis. In pea, high GA1 content is associated with high transcript levels of GA deactivation enzymes. nih.gov
The interplay between these feedback and feedforward loops is crucial for fine-tuning GA levels in response to developmental and environmental changes. For example, the balance between GA20ox and GA2ox activity is a key determinant of the concentration of GA20 and, consequently, the amount of bioactive GAs produced.
Table 1: Key Genes in Gibberellin A20 Homeostasis and their Regulation
| Gene Family | Function | Regulatory Mechanism | Effect of High Bioactive GA Levels |
| GA20ox | Biosynthesis of GA20 | Negative Feedback | Downregulation of gene expression |
| GA3ox | Biosynthesis of bioactive GAs from precursors | Negative Feedback | Downregulation of gene expression |
| GA2ox | Deactivation of GAs and precursors | Feedforward Regulation | Upregulation of gene expression |
Environmental Cue Integration
Plants constantly monitor and respond to their environment, and the regulation of GA20 levels is a key part of this adaptive response. Environmental cues such as light and temperature can significantly influence the expression of GA biosynthetic and catabolic genes, thereby altering the concentration of GA20 and bioactive GAs.
Light is a critical environmental signal that influences numerous aspects of plant development, in part by modulating GA metabolism. Both the duration of light exposure (photoperiod) and light intensity can affect the levels of GA20.
In many plant species, light promotes the conversion of GA20 to the bioactive GA1. For instance, in pea seedlings, the transfer from dark to light conditions leads to a rapid decrease in GA1 levels, even though the expression of both GA20ox and GA3β-hydroxylase transcripts increases. nih.gov This suggests that light may also regulate the activity of these enzymes post-transcriptionally. Furthermore, studies in pea have shown that the deficiency in the conversion of GA20 to GA1 in certain dwarf mutants is influenced by phytochrome, a light-absorbing protein. nih.gov This indicates that light quality, in addition to quantity and duration, plays a role in regulating this specific step in the GA biosynthetic pathway.
Photoperiod also has a significant impact on GA20 metabolism. In potato, short-day conditions, which promote tuber formation, are associated with fluctuations in the transcript levels of GA 20-oxidase genes in leaves. nih.gov A peak in the accumulation of these transcripts is observed approximately four hours after the onset of darkness. nih.gov Conversely, a night break with light, which inhibits tuberization, induces a second peak of expression for some of these genes late in the night. nih.gov This suggests that the regulation of GA20 biosynthesis by photoperiod is a key factor in controlling developmental processes like tuberization.
Temperature is another crucial environmental factor that influences plant growth and development, often through its effects on GA metabolism. Both low and high temperatures can alter the expression of genes involved in GA biosynthesis and catabolism, thereby affecting the levels of GA20.
Under low temperatures, plants often exhibit reduced growth, which is partly mediated by changes in GA levels. In some species, cold stress has been shown to promote the expression of genes encoding GA2ox enzymes, which leads to a decrease in the levels of bioactive GAs. mdpi.com This reduction in active GAs contributes to the suppression of growth, a common response to cold stress. mdpi.com Conversely, the expression of GA20ox genes can be repressed under cold conditions, further contributing to lower GA levels. mdpi.com
The specific responses of GA20 metabolism to temperature can vary between plant species and even between different organs of the same plant. This differential regulation allows for fine-tuned control of growth and development in response to fluctuating temperatures.
Plants subjected to various abiotic stresses, such as drought, high salinity, cold, and nutrient deficiency, often exhibit altered GA metabolism as part of their stress response and adaptation strategies. These changes in GA levels, including the regulation of GA20, can help to redirect resources towards survival rather than growth.
Under conditions of drought and salinity , an increase in the levels of abscisic acid (ABA) is a common response. ABA often acts antagonistically to GAs, and this interaction can lead to a decrease in the levels of bioactive GAs. This is partly achieved by the upregulation of GA2ox gene expression, leading to the deactivation of GAs and their precursors.
As mentioned previously, cold stress can also lead to a reduction in bioactive GA content by promoting the expression of GA2ox genes and repressing GA20ox genes. mdpi.com This response helps to inhibit growth and enhance cold tolerance. mdpi.com
Nitrogen starvation is another stress that can impact GA metabolism. While the specific effects on GA20 can vary, nutrient deficiency generally leads to a reduction in growth, which is often associated with decreased levels of bioactive GAs.
Crosstalk and Interactions with Other Phytohormones
The regulation of GA20 homeostasis does not occur in isolation but is part of a complex network of interactions with other plant hormones. This crosstalk allows for the integration of multiple signals to fine-tune developmental and stress responses.
The interaction between gibberellins and abscisic acid (ABA) is a classic example of hormonal antagonism in plants. Generally, GAs promote processes such as germination and stem elongation, while ABA inhibits these processes. This antagonistic relationship is often mediated through the regulation of each other's biosynthesis and signaling pathways.
In the context of GA20 homeostasis, ABA can influence the levels of this precursor. High levels of ABA, often induced by stress conditions like drought or salinity, can lead to a decrease in the levels of bioactive GAs. This can be achieved, in part, by the upregulation of genes encoding GA2ox enzymes, which, as previously discussed, deactivate GAs and their precursors, including GA20.
Conversely, GAs can also influence ABA metabolism. However, the focus here is on the effect of ABA on GA20 levels. The ABA-induced reduction in bioactive GAs, mediated through the catabolism of GA precursors like GA20, is a key mechanism by which ABA exerts its growth-inhibitory effects. This interplay ensures a balanced response to environmental stresses, where growth is restricted in favor of survival mechanisms promoted by ABA.
This compound and Auxin Interactions
The interplay between auxin and gibberellins is a classic example of hormonal crosstalk in the regulation of plant growth, particularly stem elongation. usp.br Research has revealed that auxin, primarily indole-3-acetic acid (IAA), plays a significant role in promoting the biosynthesis of active gibberellins by influencing the expression of key enzymes in the GA pathway. usp.brnih.gov
In decapitated pea (Pisum sativum) and tobacco (Nicotiana tabacum) plants, the removal of the auxin-producing apical bud leads to a reduction in the conversion of GA19 to GA20 and GA20 to the active GA1. usp.br Application of IAA to these decapitated plants can reverse this effect, significantly increasing the levels of GA20 and subsequently GA1. usp.brresearchgate.net This suggests that auxin acts as a crucial signal from the apex to the expanding internodes, where it stimulates GA biosynthesis. usp.br
The molecular basis for this interaction lies in the auxin-mediated regulation of GA-metabolism genes. Specifically, auxin has been shown to upregulate the expression of GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), the latter of which is responsible for the conversion of GA20 to GA1. mdpi.comslu.se Concurrently, auxin can suppress the expression of GA 2-oxidase (GA2ox) genes, which are involved in the deactivation of active GAs. nih.gov For instance, in pea, IAA treatment leads to rapid changes in the transcript levels of PsGA3ox1, PsGA2ox1, and PsGA2ox2. nih.gov In Arabidopsis, auxin signaling has also been found to transcriptionally regulate gibberellin metabolism genes. nih.gov This coordinated regulation ensures a higher flux towards the production and accumulation of active gibberellins in the presence of auxin.
| Plant Species | Metabolic Step Affected | Effect of Decapitation | Effect of IAA Application | Reference |
|---|---|---|---|---|
| Pea (Pisum sativum) | GA20 to GA1 | Inhibited | Promoted | usp.br |
| Tobacco (Nicotiana tabacum) | GA19 to GA20 | Strongly Inhibited | Promoted | usp.br |
This compound and Ethylene (B1197577) Crosstalk
Ethylene, a gaseous plant hormone, generally acts antagonistically with gibberellins in regulating certain aspects of plant development, such as root growth. mdpi.com The interaction between ethylene and GA signaling pathways can influence the homeostasis of GA20. Active ethylene signaling can lead to a decrease in the levels of bioactive GAs, which in turn stabilizes DELLA proteins, the negative regulators of GA signaling. nih.gov
The mechanism of this crosstalk involves the post-transcriptional control of GA metabolism genes, including GA20ox and GA3ox. nih.gov Transcript meta-analysis suggests that the application of exogenous ethylene to plants tends to repress the expression of GA metabolism genes. nih.gov This repression would lead to a decrease in the production of GA20 and its subsequent conversion to active GAs. The interaction is complex, with evidence suggesting reciprocal post-translational control between the two pathways. nih.gov The stability of DELLA proteins, which is increased by ethylene, can further impact the expression of GA biosynthetic genes, creating a feedback loop that finely tunes GA levels in response to ethylene signals.
This compound and Cytokinin Interactions
Cytokinins and gibberellins often exhibit antagonistic behavior in the regulation of plant development. researchgate.netnih.gov While both are considered growth-promoting hormones, their relative balance is critical for processes like shoot and root development, and meristem activity. researchgate.netipps.org
The interaction can occur at the level of GA metabolism. For instance, in Medicago truncatula, GAs have been shown to activate cytokinin catabolic genes. mdpi.com Conversely, the activation of the cytokinin receptor CRE1 can lead to a reduction in GA levels. mdpi.com In some contexts, GA inhibits cytokinin-induced cell differentiation. nih.gov The protein SPINDLY (SPY), a negative regulator of GA signaling, also acts as a positive regulator of cytokinin signaling, suggesting it may be a key node in the crosstalk between these two hormone pathways. mdpi.comnih.gov
This compound and Jasmonic Acid Crosstalk
The interaction between gibberellins and jasmonic acid (JA) is a prime example of the trade-off between plant growth and defense responses. frontiersin.org Generally, GAs promote growth, while JA is a key hormone in mediating responses to biotic and abiotic stress. frontiersin.orgresearchgate.net This crosstalk is often antagonistic and is mediated through the direct interaction of key signaling components: DELLA proteins from the GA pathway and JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of JA signaling. researchgate.netresearchgate.net
In Arabidopsis, gibberellins can promote the degradation of DELLA proteins, which in turn can release the repression on genes involved in JA biosynthesis, such as DAD1 and LOX1, leading to increased JA production. zju.edu.cn Conversely, high levels of JA can induce the expression of certain transcription factors that are important for developmental processes like stamen filament growth. zju.edu.cn The interaction between DELLA and JAZ proteins can modulate the activity of transcription factors responsible for GA- and JA-responsive gene expression, such as PHYTOCHROME INTERACTING FACTORS (PIFs) and MYCs, respectively. researchgate.netresearchgate.net This complex interplay ensures that resources are allocated appropriately to either growth or defense, depending on the prevailing conditions. The direct impact on GA20 homeostasis would be context-dependent, with stress conditions favoring JA signaling potentially leading to a downregulation of GA biosynthetic genes like GA20ox.
This compound and Brassinosteroid Interactions
Brassinosteroids (BRs) are another class of growth-promoting steroid hormones that interact extensively with gibberellins. nih.govutas.edu.au Both hormones are crucial for cell elongation, and deficiencies in either can result in dwarfism. nih.gov The interaction between BRs and GAs can occur at both the signaling and biosynthetic levels.
The "signaling" model proposes that DELLA proteins (GA signaling repressors) physically interact with BZR1 proteins (positive regulators of BR signaling), thereby dampening the BR growth response. nih.govutas.edu.au The "GA synthesis" model suggests that BRs can regulate plant growth by modulating the levels of GAs. nih.gov However, the effect of BRs on the GA pathway appears to be species-dependent and can seem contradictory. nih.gov
For example, in Arabidopsis, BRs have been shown to upregulate the expression of GA20-oxidase genes, which would increase the pool of GA20 available for conversion to active GAs. nih.govnih.gov In contrast, studies in pea have indicated that BRs can downregulate GA 20-oxidation. nih.gov Furthermore, in tomato, overexpression of a BR synthesis gene led to a reduction in the levels of both GA20 and GA1. nih.gov These differing outcomes may be explained by the specific physiological context and the relative concentrations of the hormones. In rice, it has been demonstrated that under physiological conditions, BRs promote GA accumulation by inducing the expression of D18/GA3ox-2, a GA biosynthetic gene, to stimulate cell elongation. nih.gov However, at high concentrations, BRs can inhibit GA biosynthesis. mdpi.com
| Plant Species | Effect of BRs on GA Metabolism | Observed Outcome | Reference |
|---|---|---|---|
| Arabidopsis | Upregulation of GA 20-oxidation | Increased GA biosynthesis | nih.gov |
| Pea (Pisum sativum) | Downregulation of GA 20-oxidation | Reduced GA levels | nih.gov |
| Tomato (Solanum lycopersicum) | Reduced levels of GA20 and GA1 with overexpression of a BR synthesis gene | Decreased GA levels | nih.gov |
| Rice (Oryza sativa) | Induction of D18/GA3ox-2 expression at physiological levels | Increased GA1 levels | nih.gov |
Role of Zinc Finger Proteins (A20/AN1-type) in this compound Homeostasis
A20/AN1-type zinc finger proteins, also known as Stress Associated Proteins (SAPs), have been identified as important regulators of GA homeostasis. nih.govoup.com These proteins are involved in plant development and responses to abiotic stress, often by modulating the levels of plant hormones like gibberellins and abscisic acid. nih.govoup.com
In rice, several A20/AN1-type zinc finger proteins have been shown to negatively regulate GA biosynthesis. researchgate.net For example, overexpression of ZFP185 in rice results in a semi-dwarf phenotype, which is associated with a decrease in the endogenous content of active gibberellins. nih.govoup.com This phenotype can be rescued by the application of exogenous GA, indicating that ZFP185 acts as a negative modulator of GA levels. oup.comoup.com Similarly, another rice A20/AN1 zinc-finger protein, OsDOG, negatively regulates plant height by reducing the expression of the GA biosynthesis gene GA3ox2 and enhancing the expression of the GA catabolism genes GA2ox1 and GA2ox3. researchgate.netoup.comnih.gov This leads to a decrease in the level of GA1. oup.comnih.gov
These proteins, such as ZFP185, are typically located in the cytoplasm and may not function as direct transcription activators. oup.comoup.com Their regulatory role in GA and ABA biosynthesis suggests they are crucial integrators of growth and stress response pathways. nih.govoup.com By influencing the expression of key GA metabolism genes, these zinc finger proteins play a direct role in controlling the availability of GA20 and the subsequent production of active gibberellins, thereby impacting plant stature and development.
| Protein | Effect of Overexpression | Effect on GA-related Gene Expression | Endogenous GA Levels | Reference |
|---|---|---|---|---|
| ZFP185 | Semi-dwarfism | Affects GA biosynthesis-related genes | Decreased GA3 content | nih.govoup.com |
| OsDOG | Dwarfism | Reduced expression of GA3ox2; Enhanced expression of GA2ox1 and GA2ox3 | Decreased GA1 content | researchgate.netnih.gov |
Advanced Research Methodologies and Analytical Approaches for Gibberellin A20
Cell-Free Biosynthesis Systems for Gibberellin A20 Research
Cell-free biosynthesis systems are invaluable tools for elucidating the intricate steps of the gibberellin metabolic pathway without the complexities of the cellular environment. frontiersin.org These systems, typically prepared from immature seeds where GA biosynthesis is highly active, have been instrumental in identifying the enzymes, substrates, and cofactors involved in the conversion of GA20. researchgate.net
Research using a cell-free system derived from immature seeds of Phaseolus vulgaris (common bean) demonstrated the direct conversion of GA20 to both Gibberellin A1 (GA1) and Gibberellin A5 (GA5). researchgate.netnih.gov This system was used to establish that the enzymes responsible for these conversions, GA 3-oxidase and a Δ(2) double-bond forming enzyme, are 2-oxoglutarate-dependent dioxygenases requiring specific cofactors. nih.gov Similarly, cell-free preparations from Pisum sativum (pea) cotyledons were used to demonstrate that the carbon-20 atom is lost as CO2 during the conversion of C20-GAs to C19-GAs, a critical step catalyzed by GA 20-oxidase to produce GA20's precursor. nih.gov
| Source Organism | Cell-Free System Source | Substrate | Key Products Identified | Required Cofactors | Enzymatic Step Investigated | Reference |
|---|---|---|---|---|---|---|
| Phaseolus vulgaris | Immature Seeds | This compound (GA20) | Gibberellin A1 (GA1), Gibberellin A5 (GA5) | Oxygen, Fe(2+), α-ketoglutarate, Ascorbate (B8700270) | 3β-hydroxylation and 2,3-desaturation of GA20 | researchgate.netnih.gov |
| Pisum sativum | Immature Cotyledons | GA12 (Precursor to GA20) | Major pea gibberellins (B7789140) | Not specified | Loss of C-20 in C19-GA biosynthesis | nih.gov |
Genetic Engineering and Transgenic Plant Models
Genetic engineering and the use of transgenic plant models have provided powerful insights into the in vivo function of genes involved in GA20 metabolism. By manipulating the expression of key biosynthetic enzymes, researchers can alter endogenous GA20 levels and observe the resulting phenotypic changes.
A key enzyme in the GA pathway is GA 20-oxidase, which catalyzes the final steps leading to the formation of GA20's immediate precursor, GA9 (in the non-13-hydroxylation pathway) or GA20 itself (in the early 13-hydroxylation pathway). oup.comresearchgate.net Overexpression of a GA 20-oxidase gene in Arabidopsis thaliana resulted in plants with a distinct GA-overproduction phenotype, including accelerated stem elongation, earlier flowering, and lighter green leaves. nih.gov These plants showed increased endogenous levels of GA20, GA9, and GA1. nih.gov Conversely, gene editing to knock out the GA20ox3 gene in maize (Zea mays) using CRISPR/Cas9 technology produced semidwarf plants. frontiersin.orgfrontiersin.org Analysis of these mutants revealed decreased levels of GA20 and the bioactive GAs, GA1 and GA4, confirming the enzyme's critical role in determining plant stature. frontiersin.org
| Plant Model | Genetic Modification | Resulting Phenotype | Effect on GA20 Levels | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | Overexpression of GA 20-oxidase | Longer hypocotyl, increased stem elongation, earlier flowering | Increased | nih.gov |
| Maize (Zea mays) | CRISPR/Cas9 knockout of ZmGA20ox3 | Semidwarf stature | Decreased | frontiersin.orgfrontiersin.org |
| Hybrid Aspen (Populus tremula × P. tremuloides) | Overexpression of AtGA20ox1 | Increased stem height and diameter, larger leaves | Increased levels of C20 GAs | oup.com |
| Maize (Zea mays) | Targeted suppression of ZmGA20ox3 and ZmGA20ox5 | Short stature | Not specified | nih.gov |
Omics Approaches (Transcriptomics, Metabolomics) in this compound Studies
"Omics" technologies, such as transcriptomics and metabolomics, have enabled a systems-level understanding of how GA20 metabolism is integrated with other cellular processes and responds to developmental and environmental cues.
Transcriptome analysis, which measures the expression levels of thousands of genes simultaneously, has been used to study the effects of gibberellin application on gene regulation. In tree peony (Paeonia suffruticosa), applying exogenous GA triggered a feedback mechanism, leading to the significant downregulation of the GA biosynthesis gene PsGA20ox. mdpi.com Similarly, transcriptome profiling of Solanum torvum seeds during germination revealed that genes encoding key GA biosynthesis enzymes, including GA 20-oxidase, were transcriptionally regulated by GA treatment. mdpi.com
Integrated metabolome and transcriptome analyses provide an even more comprehensive picture. In maize, this dual approach revealed how gibberellins, including the pathway involving GA20, interact with the circadian rhythm to regulate leaf elongation by influencing lignin synthesis. nih.gov In Eucalyptus, transcriptome sequencing led to the identification of the entire suite of GA metabolism genes, including multiple GA20ox family members, and showed their diverse expression patterns in different tissues and in response to abiotic stress. nih.gov
| Omics Approach | Organism | Experimental Context | Key Findings Related to GA20 Pathway | Reference |
|---|---|---|---|---|
| Transcriptomics (RNA-seq) | Tree Peony (Paeonia suffruticosa) | Exogenous GA3 application during flower development | Downregulation of GA biosynthesis gene PsGA20ox. | mdpi.com |
| Transcriptomics (RNA-seq) | Solanum torvum | GA-induced seed germination | Transcriptional regulation of GA biosynthesis genes, including GA20ox. | mdpi.com |
| Transcriptomics (RNA-seq) | Loquat (Eriobotrya japonica) | Exogenous GA3 application to inhibit flowering | Identified differentially expressed genes in the GA signal pathway. | frontiersin.org |
| Integrated Metabolomics and Transcriptomics | Maize (Zea mays) | Circadian rhythm of leaf elongation | GAs mediate rhythmic leaf elongation by regulating lignin synthesis. | nih.gov |
| Transcriptomics (PacBio Iso-Seq) | Eucalyptus grandis × E. urophylla | Vegetative growth and abiotic stress response | Identified GA20ox genes and showed their role in growth and stress tolerance. | nih.gov |
Advanced Analytical Techniques for this compound Quantification
Accurate quantification of GA20 and other gibberellins in plant tissues is challenging due to their low concentrations and the complexity of the plant matrix. researchgate.net Modern analytical chemistry offers highly sensitive and specific methods to overcome these challenges.
The predominant technique for GA analysis is liquid chromatography-mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.netcreative-proteomics.com This method allows for the rapid and simultaneous quantification of multiple GAs, including GA20, without the need for chemical derivatization. researchgate.netresearchgate.net The high selectivity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound. creative-proteomics.com For absolute quantification, an isotope dilution method is typically employed, using deuterium-labeled internal standards. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) has also been historically important for GA analysis. creative-proteomics.comnih.gov While powerful, GC-MS requires that the non-volatile GAs be chemically derivatized to make them volatile prior to analysis. researchgate.net Though still used, LC-MS is now generally preferred for routine quantitative analysis of gibberellins. researchgate.netresearchgate.net
| Technique | Principle | Sample Preparation | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | Solid-phase extraction (SPE) for purification and concentration. | High sensitivity, high throughput, high selectivity, no derivatization required, simultaneous analysis of multiple GAs. | Requires sophisticated instrumentation. | researchgate.netcreative-proteomics.com |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Extraction, purification, and mandatory derivatization (e.g., methylation and silylation). | Excellent for structural identification, high resolution. | Requires derivatization, which can be complex and time-consuming. | researchgate.netnih.gov |
| HPLC-Fluorescence | Chromatographic separation followed by detection of fluorescent derivatives. | Extraction and pre-column derivatization with a fluorescent labeling reagent. | Simpler instrumentation than MS, good sensitivity. | Requires derivatization, less specific than MS. | rsc.org |
Hormone Perturbation Assays
Hormone perturbation assays involve the deliberate alteration of hormone levels or signaling to study the resulting physiological and molecular effects. These assays are critical for understanding the regulatory networks that control GA20 levels and the downstream consequences of these changes.
One common approach is the application of chemical inhibitors of GA biosynthesis. For instance, treating diploid strawberry with prohexadione-calcium, an inhibitor of 2-oxoglutarate-dependent dioxygenases like GA 20-oxidase, was used to mimic a runnerless mutant phenotype, confirming the role of the GA20 pathway in runner formation. oup.com
Another method involves the application of exogenous hormones to study feedback regulation. In etiolated pea seedlings, the application of bioactive GA1 was shown to inhibit the light-induced accumulation of GA 20-oxidase transcripts. nih.gov This demonstrated a negative feedback loop where high levels of active GA repress the expression of a key biosynthetic gene upstream of GA20. Furthermore, physical manipulations, such as decapitation to remove the primary source of the hormone auxin, have been used to show crosstalk between hormone pathways. In pea, decapitation reduced the conversion of GA20 to GA1, a process that could be restored by applying auxin, highlighting the regulatory role of auxin on this specific step in the GA pathway. nih.gov
| Perturbation Method | Organism/System | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Chemical Inhibition (Prohexadione-Calcium) | Diploid Strawberry (Fragaria vesca) | GA 20-oxidases and other 2-ODDs | Inhibited runnering, mimicking the phenotype of a ga20ox mutant. | oup.com |
| Exogenous Hormone Application (GA1) | Pea (Pisum sativum) seedlings | Transcript levels of GA 20-oxidase | Inhibited the light-induced accumulation of GA 20-oxidase mRNA. | nih.gov |
| Physical Manipulation (Decapitation) | Pea (Pisum sativum) | Metabolism of GA20 to GA1 | Reduced the conversion of GA20 to GA1, an effect reversed by auxin application. | nih.gov |
Evolutionary Perspectives of Gibberellin A20 Biosynthesis and Signaling
Comparative Analysis Across Plant Lineages
Gibberellins (B7789140) are known to be present in vascular plants, as well as in some fungal and bacterial species. nih.gov In vascular plants, GAs play a hormonal role, influencing processes such as stem elongation, seed germination, and flowering. nih.govwikipedia.org The biosynthesis of GAs, including the pathway leading to GA20, is a complex process that is tightly regulated.
The formation of bioactive GAs from GA12 involves enzymes such as GA 20-oxidase (GA20ox). nih.gov This enzyme is responsible for the removal of C-20 and catalyzes the oxidation of C-20 from a methyl to an aldehyde group. nih.gov In the model plant Arabidopsis thaliana, five genes encode for GA20ox enzymes, with GA20ox1, 2, and 3 being the most dominant forms influencing growth and fertility. nih.gov
The core gibberellin signaling pathway is highly conserved across the plant kingdom. This pathway involves the GA receptor GID1, the DELLA proteins which act as transcriptional regulators that repress GA responses, and F-box proteins that mediate the degradation of DELLA proteins in the presence of GA. ijeast.com This conservation suggests a fundamental role for gibberellin signaling in plant life. While the core components are conserved, the diversity in the number of genes encoding these components, such as the GA20ox family, allows for nuanced, species-specific regulation of growth and development in response to various internal and external cues. nih.gov
Independent Evolution of Gibberellin Production in Fungi and Bacteria
While plants produce gibberellins as endogenous hormones, certain fungi and bacteria have also developed the ability to synthesize these compounds, often as a means to manipulate their plant hosts. asm.org The biosynthetic pathways in these microorganisms, however, have evolved independently from the plant pathway, a clear example of convergent evolution. nih.govnih.govplantae.org
More recently, the production of gibberellins has also been identified in several species of plant-associated bacteria, including symbiotic rhizobia and phytopathogens. nih.govnih.govapsnet.org The bacterial GA biosynthetic pathway also appears to have evolved independently. nih.govnih.gov While the intermediates in the bacterial pathway are identical to those in the non-13-hydroxylation pathway in plants, the enzymes catalyzing these transformations are distinct. nih.gov Apart from the diterpene cyclases, which show distant homology to their plant and fungal counterparts, the other enzymes in the bacterial pathway share little to no sequence homology with those in plants or fungi. nih.gov For example, the conversion of ent-kaurene to ent-kaurenoic acid is catalyzed by a cytochrome P450, CYP117, in bacteria. nih.gov The subsequent steps leading to the formation of GA9, a precursor to bioactive GAs, are also catalyzed by a unique set of bacterial enzymes. nih.gov The genes for these enzymes are often found clustered together in a single operon, which is thought to have been acquired and disseminated among different bacterial species through horizontal gene transfer. asm.orgapsnet.org
This threefold convergent evolution of gibberellin biosynthesis highlights the significant advantage that the production of these molecules can confer, whether for endogenous regulation in plants or for host manipulation by microbes.
Q & A
Basic Research Questions
Q. How can Gibberellin A20 (GA20) be reliably identified and distinguished from structurally similar gibberellins?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm to separate GA20 from co-eluting gibberellins like GA1 or GA3. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution .
- Confirm identity via NMR spectroscopy (¹H and ¹³C) by comparing chemical shifts to published spectra. For example, GA20’s C-19 methyl group exhibits distinct downfield shifts in ¹H NMR .
- Validate using high-resolution mass spectrometry (HRMS) to detect the molecular ion [M+H]⁺ at m/z 347.1964 (calculated for C₁₉H₂₆O₅) .
Q. What are the standard experimental conditions for studying GA20 bioactivity in plant growth assays?
- Methodological Answer :
- Use Arabidopsis thaliana mutants (e.g., ga20ox knockouts) to isolate GA20-specific effects. Apply GA20 at concentrations of 10⁻⁶ M to 10⁻⁴ M in hydroponic systems or foliar sprays .
- Monitor hypocotyl elongation or root growth over 7–14 days under controlled light/dark cycles (e.g., 16h light/8h dark). Include controls with GA3 and GA4 to compare physiological responses .
- Quantify endogenous GA20 levels using LC-MS/MS with deuterated internal standards (e.g., [²H₂]GA20) to correct for matrix effects .
Q. How can researchers ensure the purity of synthesized GA20 for experimental use?
- Methodological Answer :
- Perform column chromatography (silica gel, ethyl acetate/hexane gradient) to remove impurities like gibberellenic acid or GA20-d2 derivatives .
- Validate purity (>98%) via HPLC-UV/ELSD and confirm the absence of isomeric contaminants (e.g., GA5 or GA95) using chiral columns .
- Store purified GA20 at -80°C in anhydrous dimethyl sulfoxide (DMSO) to prevent degradation .
Advanced Research Questions
Q. How should researchers address contradictory data on GA20’s role in stress tolerance across plant species?
- Methodological Answer :
- Conduct meta-analyses of transcriptomic datasets (e.g., RNA-seq from drought-stressed Oryza sativa vs. Zea mays) to identify species-specific GA20-responsive genes .
- Use knockout/overexpression lines in model plants to test conserved signaling pathways. For example, compare ABA-GA20 crosstalk in Arabidopsis vs. Solanum lycopersicum .
- Apply multivariate statistics (e.g., PCA or PLS-DA) to disentangle environmental confounders (e.g., soil pH, light intensity) from GA20 effects .
Q. What strategies optimize GA20 synthesis in microbial hosts for functional studies?
- Methodological Answer :
- Engineer Escherichia coli or Saccharomyces cerevisiae with heterologous GA20ox genes (e.g., from Gibberella fujikuroi). Optimize codon usage and promoter strength (e.g., T7 or GAL1 promoters) .
- Use design of experiments (DOE) to test variables: induction temperature (25–30°C), IPTG concentration (0.1–1.0 mM), and carbon source (glucose vs. glycerol). Analyze yields via response surface methodology .
- Screen for undesired byproducts (e.g., GA29 catabolites) using UPLC-QTOF-MS and refine fermentation conditions .
Q. How can GA20 stability be assessed under varying physiological conditions?
- Methodological Answer :
- Perform accelerated degradation studies by exposing GA20 to pH gradients (3.0–9.0) and temperatures (4–37°C). Monitor degradation kinetics via HPLC-UV at 24h intervals .
- Identify degradation products (e.g., epi-GA20 or hydroxylated derivatives) using LC-MSⁿ and propose degradation pathways .
- Validate in planta stability by spiking GA20 into homogenized leaf extracts and quantifying recovery rates .
Q. What experimental designs resolve conflicting hypotheses about GA20’s interaction with other phytohormones?
- Methodological Answer :
- Employ hormone perturbation assays : Treat plants with GA20 ± auxin (IAA) or jasmonate (JA) inhibitors. Measure transcript levels of GA20ox and PIN1 via qRT-PCR .
- Use stable isotope-labeled GA20 (e.g., ¹³C-GA20) to track translocation patterns in the presence of ABA using MALDI-TOF imaging .
- Apply Bayesian network modeling to infer causal relationships between GA20 and cytokinin signaling nodes from time-series data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
